molecular formula C8H11BO2S B13347112 (3-Cyclobutylthiophen-2-yl)boronic acid

(3-Cyclobutylthiophen-2-yl)boronic acid

Cat. No.: B13347112
M. Wt: 182.05 g/mol
InChI Key: QSWAYHYMNFYIBX-UHFFFAOYSA-N
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Description

(3-Cyclobutylthiophen-2-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with a cyclobutyl group at the 3-position and a boronic acid (-B(OH)₂) moiety at the 2-position.

Properties

Molecular Formula

C8H11BO2S

Molecular Weight

182.05 g/mol

IUPAC Name

(3-cyclobutylthiophen-2-yl)boronic acid

InChI

InChI=1S/C8H11BO2S/c10-9(11)8-7(4-5-12-8)6-2-1-3-6/h4-6,10-11H,1-3H2

InChI Key

QSWAYHYMNFYIBX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CS1)C2CCC2)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of (3-Cyclobutylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction conditions often include a base, such as potassium acetate, and are carried out under mild conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

(3-Cyclobutylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Structural Analogues in the Thiophene Family

Thiophene-based boronic acids are widely studied for their electronic properties and applications in medicinal chemistry. Key analogues include:

  • (5-Hydroxymethylthiophen-3-yl)boronic acid (Similarity: 0.57 ): The hydroxymethyl group enhances hydrophilicity, which may improve solubility but reduce bioavailability.

Key Differences :

  • The cyclobutyl group in (3-Cyclobutylthiophen-2-yl)boronic acid introduces significant steric bulk compared to smaller substituents like chlorine or hydroxymethyl. This could hinder binding to flat enzymatic pockets but enhance selectivity in cross-coupling reactions.
  • Electronic effects: Cyclobutyl’s electron-donating nature may modulate the thiophene ring’s electron density, altering reactivity in catalytic processes .

Aromatic Boronic Acids with Antiproliferative Activity

Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit potent anticancer activity in triple-negative breast cancer (4T1 cells), with IC₅₀ values of 0.2251 µM and 0.1969 µM , respectively . These compounds leverage extended aromatic systems for π-π interactions with biological targets.

Comparison with this compound :

  • Aromatic vs. Non-Aromatic Substituents: The cyclobutyl group lacks the planar structure of phenanthrene/naphthalene, likely reducing π-π stacking but introducing conformational flexibility.
  • Solubility : Thiophene derivatives generally exhibit moderate solubility, but cyclobutyl’s hydrophobicity may lower aqueous solubility compared to hydroxynaphthyl analogues .

Enzyme-Targeting Boronic Acids

  • Triazole-Substituted Boronic Acids : 1-Amido-2-triazolylethaneboronic acid shows improved β-lactamase inhibition compared to phenyl-substituted analogues, highlighting the role of heterocyclic substituents in enhancing enzyme binding .
  • Phenoxy-Methyl Phenyl Boronic Acids: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal histone deacetylase at 1 µM, outperforming trichostatin A .

Key Insights :

  • The cyclobutyl group may sterically hinder interactions with enzymes like β-lactamases or HDACs compared to smaller, planar substituents.

Physicochemical Properties and Reactivity

  • pKa and Binding Affinity : Substituents critically influence boronic acid pKa. For example, 3-AcPBA and 4-MCPBA have high pKa values (~8.8–9.2), limiting their utility at physiological pH. The cyclobutyl group may lower pKa via steric strain, enhancing reactivity under physiological conditions .
  • Solubility Trends : Compounds with polar groups (e.g., hydroxymethyl) exhibit higher solubility, while hydrophobic substituents (e.g., cyclobutyl) may necessitate formulation adjustments for in vivo use .

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